molecular formula C6H11ClMg B1294786 Cyclohexylmagnesium chloride CAS No. 931-51-1

Cyclohexylmagnesium chloride

Cat. No. B1294786
CAS RN: 931-51-1
M. Wt: 142.91 g/mol
InChI Key: DEDWWARPYWCXMG-UHFFFAOYSA-M
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Description

Cyclohexylmagnesium chloride is a Grignard reagent, which is commonly used in substitution and addition reactions . It is used as a reagent for the introduction of the cyclohexyl group and metalation of CH-acidic compounds . It is typically available as a solution in diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) .


Synthesis Analysis

Cyclohexylmagnesium chloride can be synthesized from cyclohexyl bromide and magnesium . The reaction is instantaneous and is not stopped by moderate cooling . The preparation of cyclohexylmagnesium chloride is described in detail in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular formula of Cyclohexylmagnesium chloride is C6H11ClMg . The SMILES string representation is Cl[Mg]C1CCCCC1 .


Chemical Reactions Analysis

As a Grignard reagent, Cyclohexylmagnesium chloride is involved in Grignard reactions . It is used as a nucleophilic reagent in substitution and addition reactions . It is also used as a reagent for the introduction of the cyclohexyl group .


Physical And Chemical Properties Analysis

Cyclohexylmagnesium chloride is a clear, very dark brown solution . It has a density of 0.871 g/mL at 25 °C . It reacts violently with water . It is air and moisture sensitive .

Scientific Research Applications

  • Summary of the Application : Cyclohexylmagnesium chloride is primarily used as a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds in organic synthesis .
  • Methods of Application or Experimental Procedures : It is typically used in a greener solvent, 2-methyltetrahydrofuran (2-MeTHF) . The reagent is added to the solvent, and the reaction proceeds under controlled conditions . It’s important to note that it reacts violently with water and is sensitive to air and moisture .
  • Results or Outcomes : The primary outcome of using Cyclohexylmagnesium chloride is the introduction of the cyclohexyl group into organic compounds . It’s also used for the metalation of CH-acidic compounds . The exact results or outcomes would depend on the specific reaction and the other reactants involved.
    • Summary of the Application : Cyclohexylmagnesium chloride can be used in the synthesis of various organic compounds .
    • Methods of Application or Experimental Procedures : The reagent is typically added to a reaction mixture containing the compound to be synthesized . The reaction conditions can vary depending on the specific synthesis .
    • Results or Outcomes : The outcome is the formation of a new organic compound with a cyclohexyl group .
    • Summary of the Application : Cyclohexylmagnesium chloride can be used in the synthesis of pharmaceutical compounds .
    • Methods of Application or Experimental Procedures : The reagent is added to a reaction mixture containing the pharmaceutical precursor . The reaction conditions can vary depending on the specific synthesis .
    • Results or Outcomes : The outcome is the formation of a new pharmaceutical compound with a cyclohexyl group .
    • Summary of the Application : Cyclohexylmagnesium chloride can be used in the synthesis of polymers .
    • Methods of Application or Experimental Procedures : The reagent is typically added to a reaction mixture containing the monomers to be polymerized . The reaction conditions can vary depending on the specific synthesis .
    • Results or Outcomes : The outcome is the formation of a new polymer with cyclohexyl groups .
    • Summary of the Application : Cyclohexylmagnesium chloride can be used in the synthesis of materials with specific properties .
    • Methods of Application or Experimental Procedures : The reagent is added to a reaction mixture containing the precursors of the material . The reaction conditions can vary depending on the specific synthesis .
    • Results or Outcomes : The outcome is the formation of a new material with specific properties .

Safety And Hazards

Cyclohexylmagnesium chloride is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

magnesium;cyclohexane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDWWARPYWCXMG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061309
Record name Magnesium, chlorocyclohexyl-
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Molecular Weight

142.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solution in diethyl ether: Yellow-brown liquid; [MSDSonline]
Record name Cyclohexylmagnesium chloride
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Product Name

Cyclohexylmagnesium chloride

CAS RN

931-51-1
Record name Cyclohexylmagnesium chloride
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Record name Magnesium, chlorocyclohexyl-
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Record name Magnesium, chlorocyclohexyl-
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Record name Chlorocyclohexylmagnesium
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Record name CYCLOHEXYLMAGNESIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
581
Citations
DH Hey, DS Morris - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… a well-cooled solution of cyclohexylmagnesium chloride, prepared from cyclohexyl chloride (… a well-cooled solution of cyclohexylmagnesium chloride, prepared from cydohexyl chloride (…
Number of citations: 7 pubs.rsc.org
Y Okamoto, K Ohta, H Yuki - Macromolecules, 1978 - ACS Publications
Asymmetric-selective (or stereoelective) polymerizationof (RS)-a-methylbenzyl methacrylate [(RS)-MBMA] with homogeneous cyclohexylmagnesium chloride (c-HexMgCl)-and bromide …
Number of citations: 54 pubs.acs.org
H Gilman, EA Zoellner - Journal of the American Chemical Society, 1931 - ACS Publications
… it is recommended that cyclohexylmagnesium chloride instead of the bromide be used whenever possible. Not only does the chloride give higher yields of RMgX compound, but it gives …
Number of citations: 9 pubs.acs.org
AE Gray, CS Marvel - Journal of the American Chemical Society, 1925 - ACS Publications
Thus, the number of extra electrons shared between the carbon atoms is twenty-four in both of these compounds. It was thought that a com-pound of Type II would be of considerable …
Number of citations: 1 pubs.acs.org
Q Chen, L Ilies, E Nakamura - Journal of the American Chemical …, 2011 - ACS Publications
… cyclohexylmagnesium chloride in diethyl ether at room temperature. Cyclohexylmagnesium chloride … chloride in the presence of cyclohexylmagnesium chloride (CyMgCl) takes place at …
Number of citations: 240 pubs.acs.org
PS Pan - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 931‐51‐1 ] C 6 H 11 MgCl (MW 142.90) InChI = 1S/C6H11.ClH.Mg/c1‐2‐4‐6‐5‐3‐1;;/h1H,2‐6H2;1H;/q;;+1/p‐1 InChIKey = WMJMABVHDMRMJA‐UHFFFAOYSA‐M (can act as a …
Number of citations: 0 onlinelibrary.wiley.com
JA McCarron, DR Turton, VW Pike… - Journal of Labelled …, 1996 - Wiley Online Library
… Thus, cyclohexylmagnesium chloride is coated onto the inner surface of a narrow polypropylene tube. Cyclotron-produced [11C]carbon dioxide is passed into the tube in a nitrogen …
DR Hwang, NR Simpson, J Montoya, JJ Mann… - Nuclear medicine and …, 1999 - Elsevier
… A 0.25 M stock solution of cyclohexylmagnesium chloride in anhydrous THF was prepared by adding 0.2 mL of a 2 M solution of cyclohexylmagnesium chloride in ether to 1.4 mL of …
Number of citations: 54 www.sciencedirect.com
J Lee, H Kim, JK Cha - Journal of the American Chemical Society, 1996 - ACS Publications
… the original Kulinkovich procedure: loss of a valuable Grignard reagent as the corresponding alkane is circumvented by utilizing commerically available cyclohexylmagnesium chloride. …
Number of citations: 138 pubs.acs.org
H Tomori, JM Fox, SL Buchwald - The Journal of Organic …, 2000 - ACS Publications
… To make the synthesis of 1 even less costly, we prepared chlorodicyclohexylphosphine from cyclohexylmagnesium chloride and PCl 3 , both of which are inexpensive. Without further …
Number of citations: 304 pubs.acs.org

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